

"3-Chloro-4-(thiomorpholin-4-yl)aniline" molecular structure

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Compound of Interest

Compound Name:	3-Chloro-4-(thiomorpholin-4-yl)aniline
CAS No.:	237432-10-9
Cat. No.:	B1414863

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An In-Depth Technical Guide to the Molecular Structure and Applications of **3-Chloro-4-(thiomorpholin-4-yl)aniline**

Introduction

3-Chloro-4-(thiomorpholin-4-yl)aniline is a substituted aniline derivative of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a chloro-substituted aniline ring coupled with a thiomorpholine moiety, presents a unique combination of electronic and steric properties. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, structural characterization, and potential applications of this versatile chemical entity. The strategic placement of the chlorine atom and the thiomorpholine group on the aniline scaffold makes it a valuable intermediate for creating complex molecules with potential therapeutic activities.

The aniline core is a well-established pharmacophore found in numerous approved drugs, often playing a crucial role in binding to biological targets.^[1] The addition of a chlorine atom

can modulate the pKa of the aniline nitrogen and introduce a potential site for metabolic transformation, while also influencing the overall lipophilicity and binding interactions of the molecule.[2] The thiomorpholine ring, a sulfur-containing analog of morpholine, is another privileged scaffold in medicinal chemistry, known to enhance solubility, metabolic stability, and cell permeability of drug candidates.[3] Its presence in **3-Chloro-4-(thiomorpholin-4-yl)aniline** suggests potential for this compound to serve as a key building block in the synthesis of novel therapeutics, particularly in areas such as oncology where kinase inhibitors are of great interest.[4][5]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **3-Chloro-4-(thiomorpholin-4-yl)aniline** are summarized below. These properties are crucial for its handling, reactivity, and role in synthetic chemistry.

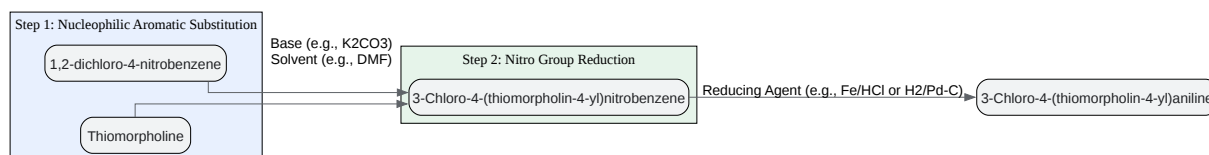
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ S	PubChem[6]
Molecular Weight	228.74 g/mol	PubChem[6]
IUPAC Name	3-chloro-4-thiomorpholin-4-ylaniline	PubChem[6]
CAS Number	201741-21-3	
Canonical SMILES	<chem>C1CSCCN1C2=C(C=C(C=C2)N)Cl</chem>	PubChem[6]
InChI Key	KPESAFMKFLZNBC-UHFFFAOYSA-N	PubChem[6]
Predicted XLogP3	2.4	PubChem[6]
Predicted Hydrogen Bond Donor Count	1	PubChem[6]
Predicted Hydrogen Bond Acceptor Count	3	PubChem[6]
Predicted Rotatable Bond Count	1	PubChem[6]

Synthesis and Reaction Mechanisms

While a specific, dedicated synthesis of **3-Chloro-4-(thiomorpholin-4-yl)aniline** is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A common strategy involves the reduction of a nitro-group precursor.

A likely synthetic pathway would start from a commercially available nitrobenzene derivative, which is then subjected to a nucleophilic aromatic substitution followed by reduction of the nitro group to the desired aniline.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **3-Chloro-4-(thiomorpholin-4-yl)aniline**.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Chloro-4-(thiomorpholin-4-yl)nitrobenzene

- To a solution of 1,2-dichloro-4-nitrobenzene in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add thiomorpholine and a mild base like potassium carbonate (K₂CO₃).
- Heat the reaction mixture at a temperature range of 80-120 °C and monitor the progress by thin-layer chromatography (TLC). The rationale for this step is a nucleophilic aromatic substitution where the thiomorpholine nitrogen displaces one of the chlorine atoms on the nitrobenzene ring. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack.
- Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain 3-chloro-4-(thiomorpholin-4-yl)nitrobenzene.

Step 2: Synthesis of **3-Chloro-4-(thiomorpholin-4-yl)aniline**

- Suspend the synthesized 3-chloro-4-(thiomorpholin-4-yl)nitrobenzene in a solvent such as ethanol or a mixture of ethanol and water.

- Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).[7] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be employed for a cleaner reaction.[2]
- Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
- After the reaction is complete, cool the mixture and neutralize it with a base such as sodium bicarbonate.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **3-Chloro-4-(thiomorpholin-4-yl)aniline**.

Spectroscopic Characterization

The structural confirmation of **3-Chloro-4-(thiomorpholin-4-yl)aniline** would rely on a combination of spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The protons of the thiomorpholine ring would show two distinct triplets or multiplets, one for the protons adjacent to the nitrogen (likely downfield, ~3.0-3.5 ppm) and one for the protons adjacent to the sulfur (likely upfield, ~2.7-3.2 ppm). The -NH ₂ protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³ C NMR	Aromatic carbons would be observed in the region of 110-150 ppm. The carbons of the thiomorpholine ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded (~50-55 ppm) than those adjacent to the sulfur (~25-30 ppm).
IR Spectroscopy	Characteristic N-H stretching vibrations for the primary amine would be observed as two bands in the region of 3300-3500 cm ⁻¹ . C-N stretching vibrations for the aromatic amine would be seen around 1250-1335 cm ⁻¹ . The C-S stretching of the thiomorpholine ring would likely appear in the fingerprint region.
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M ⁺) at m/z 228, along with an isotope peak (M+2) at m/z 230 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

Role in Drug Discovery and Medicinal Chemistry

The true value of **3-Chloro-4-(thiomorpholin-4-yl)aniline** lies in its potential as a versatile building block for the synthesis of biologically active molecules. Both the substituted aniline and

the thiomorpholine moieties are prevalent in a wide range of pharmaceuticals.

The Substituted Aniline Scaffold

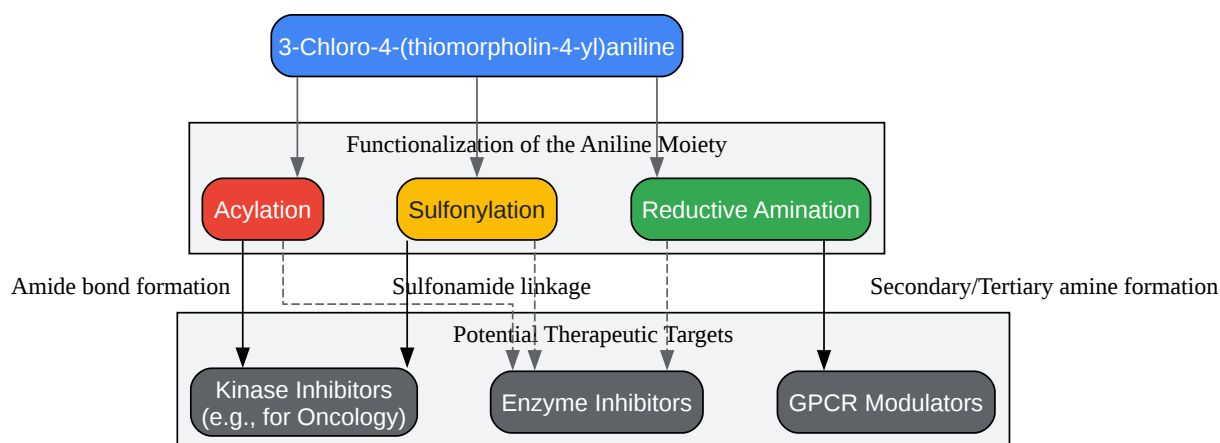
Substituted anilines are key components in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline is a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[8] The aniline moiety often forms critical hydrogen bonds with the hinge region of the kinase active site. The substitution pattern on the aniline ring is pivotal for modulating selectivity and potency.

The Thiomorpholine Moiety

The thiomorpholine ring is often used as a bioisosteric replacement for the morpholine ring to fine-tune the physicochemical properties of a drug candidate. The sulfur atom, being larger and more lipophilic than the oxygen in morpholine, can lead to altered binding interactions and improved pharmacokinetic profiles.[3] Thiomorpholine derivatives have been investigated for a wide range of biological activities, including as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and for their antioxidant and hypolipidemic properties.[3]

Potential Therapeutic Applications

Given the structural features of **3-Chloro-4-(thiomorpholin-4-yl)aniline**, it is a promising starting material for the synthesis of novel compounds targeting a variety of diseases. Its primary amine group can be readily functionalized through reactions such as acylation, sulfonylation, or reductive amination to build more complex molecules.



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Caption: Potential synthetic modifications and therapeutic targets for **3-Chloro-4-(thiomorpholin-4-yl)aniline** derivatives.

Safety and Handling

Detailed toxicological data for **3-Chloro-4-(thiomorpholin-4-yl)aniline** is not readily available. However, based on the safety profiles of related chloroanilines, it should be handled with care. Chloroanilines are generally considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Chloro-4-(thiomorpholin-4-yl)aniline is a chemical compound with significant potential in the realm of drug discovery and development. Its structure, combining a reactive aniline core with a pharmacologically relevant thiomorpholine moiety, makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed studies on this specific molecule are limited, the well-established roles of its constituent parts in medicinal chemistry provide a

strong rationale for its exploration. This guide has outlined its key properties, a plausible synthetic route, and its potential applications, providing a solid foundation for researchers and scientists looking to leverage this promising molecule in their work.

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